HFIP vs. TFE: Superior Hydrogen-Bond Donor Ability and Acidity Drive Reaction Efficacy
HFIP exhibits significantly stronger hydrogen-bond donor ability and acidity compared to its closest fluorinated analog, 2,2,2-trifluoroethanol (TFE). Specifically, the Kamlet-Taft α parameter, which quantifies H-bond donor strength, is 1.96 for HFIP versus 1.51 for TFE [1]. The pKa of HFIP is 9.3, indicating substantially higher acidity than TFE (pKa = 12.4) [1]. This difference translates into functional performance: in a catalyst-free synthesis of substituted tetrahydrofurans from epoxides and electron-rich alkenes, HFIP promoted high conversion to the desired product, whereas TFE barely produced any product [2].
| Evidence Dimension | Hydrogen-bond donor ability (Kamlet-Taft α) and Acidity (pKa) |
|---|---|
| Target Compound Data | α = 1.96, pKa = 9.3 |
| Comparator Or Baseline | 2,2,2-Trifluoroethanol (TFE): α = 1.51, pKa = 12.4 |
| Quantified Difference | HFIP α is 0.45 units higher (30% increase relative to TFE); pKa is 3.1 units lower (≈1000× more acidic) |
| Conditions | Kamlet-Taft solvatochromic parameters; acid dissociation constant in aqueous solution |
Why This Matters
This superior hydrogen-bond donor ability and acidity directly correlate with enhanced reaction rates and selectivity, making HFIP the optimal choice for transformations where substrate activation via H-bonding or mild acid catalysis is critical.
- [1] Shuklov, I. A., Dubrovina, N. V., & Börner, A. (2015). Fluorinated alcohols: A magic medium for the synthesis of heterocyclic compounds. Journal of Fluorine Chemistry, 179, 1-18. View Source
- [2] Molecules. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 25(15), 3464. View Source
